molecular formula C13H13NO4S B3235837 (E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid CAS No. 1356089-42-3

(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid

Cat. No.: B3235837
CAS No.: 1356089-42-3
M. Wt: 279.31 g/mol
InChI Key: AYVOLEZTKKRYJI-XBXARRHUSA-N
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Description

(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid is a synthetic small molecule designed for advanced biochemical and pharmaceutical research. Its core structure integrates a sulfonyl vinyl cyanide group, which can act as a Michael acceptor, making it a potential candidate for covalent bioconjugation strategies. This includes the development of enzyme inhibitors or the functionalization of biomolecules like proteins and antibodies. The terminal carboxylic acid group enhances aqueous solubility and provides a handle for further chemical modification, such as coupling to amines to form amide linkages. This compound is intended for research applications only, including but not limited to: the synthesis of more complex chemical entities, exploration as a building block in medicinal chemistry, and the study of covalent binding mechanisms. Researchers can leverage this reagent to probe biochemical pathways or develop novel therapeutic scaffolds. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

2-[3-[(E)-2-cyanoethenyl]sulfonylphenyl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-13(2,12(15)16)10-5-3-6-11(9-10)19(17,18)8-4-7-14/h3-6,8-9H,1-2H3,(H,15,16)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVOLEZTKKRYJI-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)S(=O)(=O)C=CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC(=CC=C1)S(=O)(=O)/C=C/C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170680
Record name 3-[[(1E)-2-Cyanoethenyl]sulfonyl]-α,α-dimethylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356089-42-3
Record name 3-[[(1E)-2-Cyanoethenyl]sulfonyl]-α,α-dimethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356089-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(1E)-2-Cyanoethenyl]sulfonyl]-α,α-dimethylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid is a compound with significant biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13NO4S
  • Molecular Weight : 279.32 g/mol
  • CAS Number : 1356089-38-7

The compound exhibits its biological activity primarily through its ability to interact with specific cellular pathways involved in cancer cell proliferation and apoptosis. It is believed to inhibit certain enzymes that are crucial for tumor growth and survival.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, in a study assessing its effects on human cancer cells, the compound showed significant inhibition of cell growth at concentrations lower than 10 µM, indicating a potent anti-cancer potential.

Data Table: Cytotoxicity Results

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)8.0
HeLa (Cervical Cancer)6.5

Case Studies

  • Case Study on MCF-7 Cells
    • Objective : To evaluate the cytotoxic effect of this compound on MCF-7 breast cancer cells.
    • Findings : The compound induced apoptosis in MCF-7 cells, leading to a significant reduction in cell viability at an IC50 of 5 µM. Mechanistic studies indicated that the compound activates caspase pathways, promoting programmed cell death.
  • Case Study on A549 Cells
    • Objective : To assess the impact on A549 lung cancer cells.
    • Findings : Treatment with the compound resulted in an IC50 of 8 µM, with evidence of G1 phase cell cycle arrest. This suggests that this compound may hinder cell cycle progression, contributing to its anti-cancer effects.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in oncology:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.
  • Combination Therapies : When used in conjunction with established chemotherapeutics, the compound enhanced the efficacy of treatments, suggesting a synergistic effect that could be leveraged for improved cancer management strategies.

Comparison with Similar Compounds

Elafibranor (GFT505)

Structure: 2-[2,6-Dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy]-2-methylpropanoic acid. Key Differences:

  • Substituent: Elafibranor contains a methylthiophenyl-oxo-propenyl group, whereas the target compound has a cyanovinylsulfonyl group.
  • Receptor Activity: Elafibranor is a dual PPARα/δ agonist in phase III trials for nonalcoholic steatohepatitis (NASH), with demonstrated anti-fibrotic and anti-inflammatory effects in preclinical models . The sulfonyl group in the target compound may alter receptor selectivity or metabolic stability.
  • Synthesis: Both compounds share a 2-methylpropanoic acid core but differ in synthetic intermediates. The target compound’s cyanovinylsulfonyl group likely requires specialized sulfonation and stereoselective coupling steps .

Table 1: Structural and Functional Comparison

Property (E)-2-(3-(2-Cyanovinylsulfonyl)phenyl)-2-methylpropanoic Acid Elafibranor (GFT505)
Core Structure 2-Methylpropanoic acid 2-Methylpropanoic acid
Key Substituent 3-(2-Cyanovinylsulfonyl)phenyl 4-(Methylthiophenyl-oxo-propenyl)phenyl
PPAR Activity Not explicitly reported (likely modulates PPARs due to structural similarity) Dual PPARα/δ agonist
Therapeutic Application Potential metabolic disorders (inference) NASH, NAFLD
Metabolic Stability Sulfonyl group may enhance stability Methylthio group influences hepatic targeting

Fenofibrate Derivatives

Examples: Fenofibric acid, methyl/ethyl esters (e.g., Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate). Key Differences:

  • Functional Groups: Fenofibrate derivatives feature a chlorobenzoyl-phenoxy group, unlike the cyanovinylsulfonyl group in the target compound.
  • Mechanism: Fenofibrate is a PPARα agonist used to reduce triglycerides. The target compound’s sulfonyl and cyano groups may shift activity toward PPARγ or δ subtypes or alter lipid-modulating effects .
  • Synthetic Pathways: Fenofibrate derivatives are synthesized via esterification and Friedel-Crafts acylation, whereas the target compound’s synthesis likely involves sulfonation and cyanovinyl coupling .

Cyanophenyl Esters and Acids

Examples: Methyl 2-(4-cyanophenyl)-2-methylpropanoate (Similarity: 0.81), Ethyl 2-(4-cyanophenyl)acetate (Similarity: 0.79). Key Differences:

  • Backbone: These analogs lack the sulfonyl group and E-configuration of the cyanovinyl moiety.
  • Applications: Cyanophenyl esters are often intermediates in drug synthesis (e.g., lobeglitazone), whereas the target compound’s sulfonyl group may confer unique pharmacological properties .

Research Findings and Implications

  • PPAR Modulation: While Elafibranor and fenofibrate derivatives are established PPAR ligands, the target compound’s cyanovinylsulfonyl group may enable novel interactions with PPAR subtypes, warranting in vitro binding assays .
  • Synthetic Challenges : The E-configuration and sulfonyl group introduce stereochemical and reactivity considerations, as seen in radical addition studies involving nitrosoarenes .
  • Therapeutic Potential: Unlike Elafibranor’s focus on liver diseases, the target compound’s sulfonyl group could enhance blood-brain barrier penetration, suggesting applications in neurological disorders (hypothesis requiring validation).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes, including halogenation of the phenyl precursor, sulfonation, and cyanovinyl group coupling. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., palladium for cross-coupling) critically impact yield and purity. For example, halogenated intermediates (e.g., 3-chlorophenyl derivatives) are often synthesized via Friedel-Crafts alkylation, followed by sulfonyl chloride formation . Purification via column chromatography or recrystallization is essential to achieve >95% purity, as residual solvents or unreacted intermediates can skew biological assay results.

Q. Which analytical techniques are most reliable for verifying the structural integrity and stereochemical configuration of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the (E)-configuration of the cyanovinyl group and sulfonyl-phenyl linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally similar to those inhibited by analogs (e.g., cyclooxygenase for anti-inflammatory activity). Use dose-response curves (1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., ibuprofen for COX inhibition) and validate results with triplicate experiments. Cell viability assays (e.g., MTT) ensure cytotoxicity does not confound activity data .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting compound solubility) or impurity profiles. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, if COX-2 inhibition conflicts, confirm via Western blotting of prostaglandin E₂ levels. Standardize compound batches using HPLC with UV/Vis detection (λ = 254 nm) to ensure consistency .

Q. How does the cyanovinylsulfonyl moiety influence the compound’s reactivity and metabolic stability compared to halogenated analogs?

  • Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity, making the cyanovinyl moiety a potent Michael acceptor. This increases reactivity toward thiol groups in proteins (e.g., cysteine residues) but may reduce metabolic stability. Compare in vitro liver microsome assays (human vs. rodent) to assess oxidation rates. Replace the sulfonyl group with methyl or chloro substituents in analogs to isolate electronic effects .

Q. What computational approaches predict binding modes of this compound to target proteins like cyclooxygenase?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of COX-2 (PDB: 1CX2). Apply density functional theory (DFT) to calculate partial charges of the cyanovinylsulfonyl group, which influence electrostatic interactions. Validate predictions with mutagenesis studies (e.g., Ala-scanning of COX-2 active site residues) .

Q. How can environmental fate studies be structured to evaluate the compound’s ecological impact?

  • Methodological Answer : Use OECD guidelines for biodegradability (Test 301) and soil adsorption (Test 106). Measure hydrolysis half-lives at pH 4–9 and UV photolysis rates. LC-MS/MS quantifies residual compound in simulated aquatic systems. Compare with structurally related compounds (e.g., 3-(2-chlorophenyl) derivatives) to identify structure-degradability relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid
Reactant of Route 2
(E)-2-(3-(2-cyanovinylsulfonyl)phenyl)-2-methylpropanoic acid

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